2,3-Dibromopyrido[2,3-b]pyrazine
Description
Properties
Molecular Formula |
C7H3Br2N3 |
|---|---|
Molecular Weight |
288.93 g/mol |
IUPAC Name |
2,3-dibromopyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3Br2N3/c8-5-6(9)12-7-4(11-5)2-1-3-10-7/h1-3H |
InChI Key |
YBHCGYJQYZJKHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C(=N2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopyrido[2,3-b]pyrazine typically involves the bromination of pyrido[2,3-b]pyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of 2,3-Dibromopyrido[2,3-b]pyrazine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of handling hazardous bromine reagents .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromopyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form arylated or alkylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-b]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Dibromopyrido[2,3-b]pyrazine and its derivatives often involves interactions with biological macromolecules such as DNA and proteins. These interactions can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The molecular targets and pathways involved may include topoisomerases, kinases, and other critical enzymes .
Comparison with Similar Compounds
Halogenated Pyrido[2,3-b]pyrazine Derivatives
Halogenation at different positions on the pyrido[2,3-b]pyrazine scaffold significantly alters reactivity and properties:
Key Observations :
- Synthetic Challenges : Halogenation at positions 6 and 7 (e.g., 4b) results in lower yields (5%) compared to iodination at position 8 (70%) .
- Biological Activity: 8-Substituted derivatives (e.g., 8-benzylamino) exhibit antiproliferative effects in melanoma cells, while 2,3-dichloro analogs target enzymatic pathways .
Pyrrolo[2,3-b]pyrazine Derivatives
Pyrrolo[2,3-b]pyrazines differ in their fused pyrrole ring, enabling distinct electronic and biological properties:
Key Observations :
- Electronic Structure : Pyrrolo derivatives exhibit separated HOMO-LUMO distributions due to twisted conformations, enhancing charge-transfer properties .
- Medicinal Applications : These compounds show superior kinase inhibition compared to pyrido analogs, with docking studies revealing unique ATP-binding site interactions .
Selenopheno[2,3-b]pyrazine and High-Energy Derivatives
Substitution with selenium or nitrogen-rich groups expands functional diversity:
Key Observations :
Structural and Electronic Comparisons
- Dihedral Angles: Pyrido[2,3-b]pyrazine derivatives exhibit dihedral angles of 30–80° between donor-acceptor groups, reducing HOMO-LUMO overlap (ΔEST: 0.01–0.23 eV) .
- Thermal Stability : Halogenated pyrido derivatives (e.g., 8-iodo) demonstrate moderate stability, while nitrogen-rich tetrazines require computational screening for decomposition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
